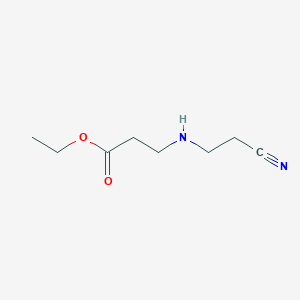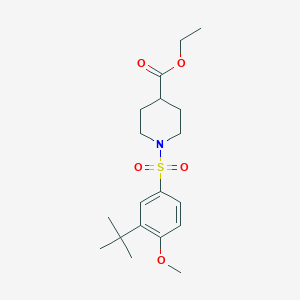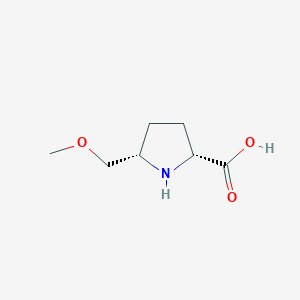![molecular formula C15H19N3O4S2 B2590384 N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide CAS No. 881042-58-6](/img/structure/B2590384.png)
N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This often involves various organic chemistry techniques and the use of catalysts .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve predicting possible reactions based on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of new benzothiazole derivatives with standard reference drugs, finding some derivatives to have better inhibition potency .
Organic Synthesis
In the field of organic synthesis, benzothiazole compounds serve as key intermediates. They are used in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are crucial for constructing complex molecules that have applications in medicinal chemistry and material science .
Medicinal Chemistry
The benzothiazole moiety is a common feature in molecules with significant biological activity. It is often incorporated into drug design due to its potential interactions with biological targets. This compound, with its benzothiazole core, could be pivotal in the development of new medications .
Molecular Docking Studies
Molecular docking studies are essential for understanding how drugs interact with their targets. Benzothiazole derivatives, including the compound , have been used in molecular docking to predict their binding affinities and modes of action against various biological targets .
Amide Bond Formation
The formation of amide bonds is a fundamental reaction in organic chemistry, with applications ranging from peptide synthesis to polymer production. The compound’s structure suggests it could be involved in novel methods of amide bond formation, such as direct amidation of esters with alkali metal amidoboranes .
Protein-Ligand Interaction Studies
In biochemistry, understanding protein-ligand interactions is crucial for drug discovery. Benzothiazole derivatives can be used as ligands in such studies to explore their therapeutic potential and optimize their structures for better efficacy .
Development of Bioactive Glycohybrids
The compound’s structure allows for the possibility of creating bioactive glycohybrids. These are molecules that combine carbohydrate moieties with other bioactive structures, potentially leading to new classes of therapeutics .
Green Chemistry Applications
The synthesis of benzothiazole derivatives can be achieved through green chemistry approaches, such as microwave irradiation and one-pot multicomponent reactions. These methods reduce the environmental impact of chemical synthesis and are aligned with the principles of sustainable development .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIXXHCUACPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
![N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2590304.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)



![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)

![1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2590316.png)

![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2590323.png)
